An In-Depth Technical Guide to Pentamethylphenylacetonitrile: Structure, Properties, and Synthesis
An In-Depth Technical Guide to Pentamethylphenylacetonitrile: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Introduction
Aromatic nitriles are a pivotal class of compounds in organic chemistry, serving as versatile precursors for a wide range of functional groups, including amines, carboxylic acids, and various heterocyclic systems. The introduction of a pentamethylphenyl group imparts significant steric bulk, which can influence the molecule's reactivity, solubility, and conformational preferences. Understanding the interplay between the electron-withdrawing nitrile group and the sterically demanding, electron-donating pentamethylphenyl ring is crucial for leveraging this compound in synthetic applications. This guide provides a detailed examination of its molecular structure, physicochemical properties, a proposed synthetic protocol, and a thorough analysis of its expected spectroscopic signature.
Molecular Structure and Chemical Identity
Pentamethylphenylacetonitrile possesses a distinctive structure characterized by a cyanomethyl group attached to a fully substituted benzene ring.
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IUPAC Name: 2-(2,3,4,5,6-pentamethylphenyl)acetonitrile
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Synonyms: Pentamethylbenzyl cyanide
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CAS Number: 34688-70-5
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Molecular Formula: C₁₃H₁₇N
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Molecular Weight: 187.28 g/mol [1]
The pentamethylphenyl group's steric hindrance is expected to play a significant role in the molecule's chemical behavior, potentially shielding the benzylic position and influencing the reactivity of the nitrile group.
Caption: 2D representation of Pentamethylphenylacetonitrile.
Physicochemical Properties
While extensive experimental data on the physicochemical properties of pentamethylphenylacetonitrile is limited, a set of calculated properties provides valuable insights into its expected behavior.[1]
| Property | Value | Unit | Source |
| Molecular Weight | 187.28 | g/mol | Cheméo[1] |
| Normal Melting Point (Tfus) | 390.28 | K | Joback Calculated Property[1] |
| Normal Boiling Point (Tboil) | 650.50 | K | Joback Calculated Property[1] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 3.295 | Crippen Calculated Property[1] | |
| Water Solubility (log10WS) | -4.52 | mol/l | Crippen Calculated Property[1] |
The high calculated octanol/water partition coefficient suggests that pentamethylphenylacetonitrile is a lipophilic molecule with low water solubility.
Proposed Synthesis
A robust and widely utilized method for the synthesis of arylacetonitriles is the nucleophilic substitution of a benzyl halide with a cyanide salt. The following protocol is a proposed adaptation of the well-established Kolbe nitrile synthesis for the preparation of pentamethylphenylacetonitrile from pentamethylbenzyl chloride.
Caption: Proposed synthetic workflow for Pentamethylphenylacetonitrile.
Experimental Protocol:
Materials:
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Pentamethylbenzyl chloride
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Sodium cyanide (NaCN)
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Ethanol (95%)
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Water (deionized)
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Diethyl ether or Dichloromethane (for extraction)
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl acetate (for elution)
Procedure:
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Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve pentamethylbenzyl chloride (1 equivalent) in a mixture of ethanol and water (e.g., a 1:1 ratio).
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Addition of Cyanide: To this solution, add sodium cyanide (1.1 to 1.5 equivalents) portion-wise. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
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Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with water.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane (3 x volume of the aqueous layer).
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Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient or by vacuum distillation to yield pure pentamethylphenylacetonitrile.
Structural Elucidation
Infrared (IR) Spectroscopy
The infrared spectrum of pentamethylphenylacetonitrile provides key information about its functional groups. The NIST WebBook provides a gas-phase IR spectrum for this compound.[2]
Key IR Absorptions:
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~2250 cm⁻¹ (C≡N stretch): A sharp, medium-intensity peak characteristic of the nitrile functional group.
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~2850-3000 cm⁻¹ (C-H stretch): Peaks corresponding to the stretching vibrations of the methyl and methylene C-H bonds.
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~1450-1600 cm⁻¹ (C=C stretch): Absorptions associated with the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Due to the absence of publicly available experimental NMR data, the following are predicted ¹H and ¹³C NMR spectra based on established chemical shift principles and data from analogous compounds.
5.2.1. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Caption: Predicted ¹H NMR signals for Pentamethylphenylacetonitrile.
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~3.7 ppm (s, 2H): A singlet corresponding to the two methylene protons (-CH₂-). The chemical shift is downfield due to the deshielding effect of the adjacent aromatic ring and the nitrile group.
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~2.3 ppm (s, 6H): A singlet integrating to six protons, assigned to the two ortho-methyl groups. These are expected to be the most downfield of the methyl signals due to their proximity to the cyanomethyl substituent.
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~2.2 ppm (s, 9H): A singlet integrating to nine protons, corresponding to the three meta- and para-methyl groups, which are in a more shielded environment compared to the ortho-methyls.
5.2.2. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
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~135-140 ppm (quaternary C): Signals for the aromatic carbons bearing the methyl groups.
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~130 ppm (quaternary C): Signal for the aromatic carbon attached to the cyanomethyl group.
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~118 ppm (quaternary C): The characteristic chemical shift for the nitrile carbon (-C≡N).
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~25 ppm (-CH₂-): The signal for the methylene carbon.
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~17-21 ppm (-CH₃): Signals for the five methyl carbons on the aromatic ring. Due to the symmetry, fewer than five signals may be resolved.
Reactivity
The reactivity of pentamethylphenylacetonitrile is governed by the interplay of the sterically demanding pentamethylphenyl group and the electrophilic nitrile functionality.
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Nitrile Group Reactivity: The nitrile group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid (pentamethylphenylacetic acid) under acidic or basic conditions. Reduction of the nitrile, for example with lithium aluminum hydride (LiAlH₄), would yield the corresponding primary amine (2-(pentamethylphenyl)ethan-1-amine).
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Benzylic Position: The methylene protons are acidic and can be deprotonated with a strong base to form a stabilized carbanion. This carbanion can then act as a nucleophile in reactions such as alkylations and aldol-type condensations.
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Steric Hindrance: The bulky pentamethylphenyl group is likely to sterically hinder reactions at the benzylic position and may also influence the reactivity of the nitrile group by restricting access of bulky reagents. This steric shielding can be exploited to achieve selective transformations.
Caption: Key reaction pathways of Pentamethylphenylacetonitrile.
Safety and Handling
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Toxicity: Nitrile compounds can be toxic if ingested, inhaled, or absorbed through the skin. They can release hydrogen cyanide upon hydrolysis. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.
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Irritation: The compound may be an irritant to the skin, eyes, and respiratory tract.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
Pentamethylphenylacetonitrile is a fascinating molecule with a unique combination of steric and electronic properties. While experimental data remains scarce, this guide provides a comprehensive overview of its structure, predicted physicochemical and spectroscopic properties, a plausible synthetic route, and expected reactivity. This information serves as a solid foundation for researchers interested in exploring the potential applications of this compound in various fields of chemical science. Further experimental validation of the predicted data is encouraged to fully elucidate the properties of this compound.
References
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Cheméo. (n.d.). Pentamethylphenylacetonitrile. Retrieved from [Link]
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NIST. (n.d.). Pentamethylphenylacetonitrile. In NIST Chemistry WebBook. Retrieved from [Link]
- Adams, R., & Thal, A. F. (1922). Benzyl Cyanide. Organic Syntheses, 2, 9. doi:10.15227/orgsyn.002.0009
